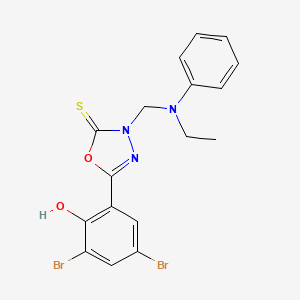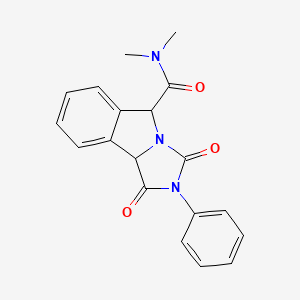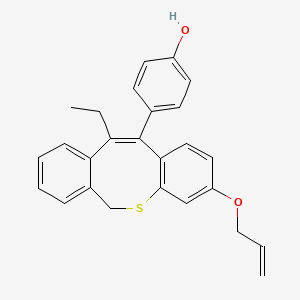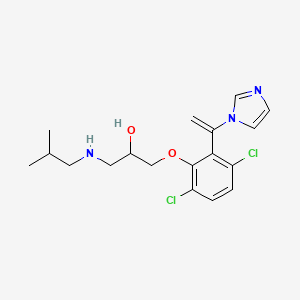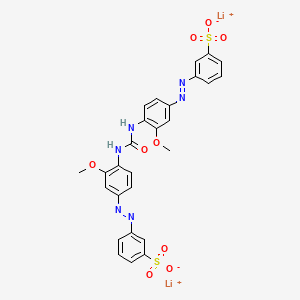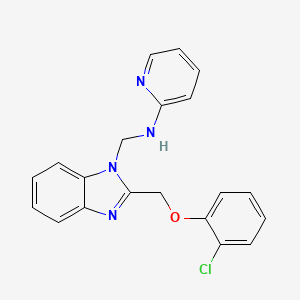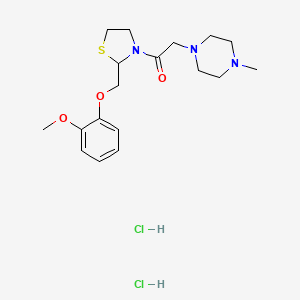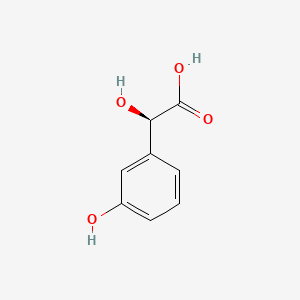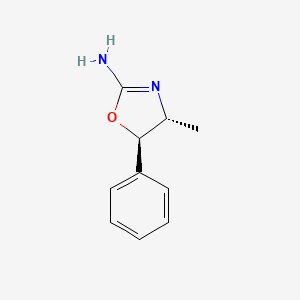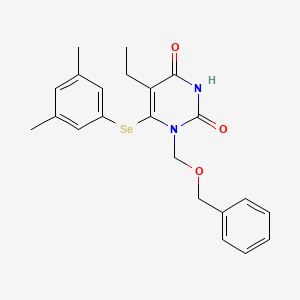
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethyl group, and a phenylmethoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of seleno reagents and specific catalysts to ensure the correct attachment of the seleno group to the dimethylphenyl ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the seleno group back to its original state or to other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced seleno compounds, and various substituted pyrimidinediones. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- involves its interaction with specific molecular targets. The seleno group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with DNA and other cellular components, leading to various biological effects. The exact pathways involved are still under investigation, but studies suggest that the compound can influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-5-ethyl-1-((phenylmethoxy)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-5-ethyl-1-((phenylmethoxy)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)oxy)-5-ethyl-1-((phenylmethoxy)methyl)-
Uniqueness
The presence of the seleno group in 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique redox properties and biological activities that are not observed in their sulfur, nitrogen, or oxygen analogs. This makes the compound particularly interesting for research in areas such as oxidative stress and redox biology .
Properties
CAS No. |
172256-05-2 |
|---|---|
Molecular Formula |
C22H24N2O3Se |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3Se/c1-4-19-20(25)23-22(26)24(14-27-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,26) |
InChI Key |
KKRIVKJTVKGDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



